
2-Phenyl-1-propanol
Overview
Description
Mechanism of Action
Target of Action
2-Phenyl-1-propanol, also known as 2-Phenylpropan-1-ol, is a type of alcohol that is used in various applications . .
Mode of Action
It is known that alcohols generally interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It is known that alcohols can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that alcohols can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, factors such as temperature and pH can affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a polar character due to the presence of a hydroxyl group, which can participate in hydrogen bonding . This property may influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions with biomolecules have not been reported in the literature.
Cellular Effects
It is known that similar compounds can influence cell function by interacting with cellular membranes or proteins
Temporal Effects in Laboratory Settings
The compound has a boiling point of 110-111 °C/10 mmHg and a density of 0.975 g/mL at 25 °C , suggesting that it is relatively stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1-propanol can be synthesized through several methods. One common method involves the reduction of 2-Phenylpropan-1-one using sodium borohydride or lithium aluminum hydride as reducing agents . Another method involves the Grignard reaction between phenylmagnesium bromide and propylene oxide .
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic hydrogenation of 2-Phenylpropan-1-one. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-propanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-Phenylpropan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and alcohols.
Major Products Formed:
Oxidation: 2-Phenylpropan-1-one.
Reduction: 2-Phenylpropan-1-amine.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Synthesis of 2-Phenyl-1-propanol
The compound can be synthesized through various methods:
- Reduction of 2-Phenyl-1-propanone : Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF).
- Catalytic Hydrogenation : In industrial settings, it is produced via catalytic hydrogenation of 2-phenyl-1-propanone using metal catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions.
Pharmaceutical Applications
This compound serves as a chiral building block in the synthesis of complex organic molecules. It is particularly significant in drug design due to its ability to serve as a precursor for biologically active compounds. For example, it has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and therapeutic agents against infections .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties, modulating inflammatory pathways by inhibiting pro-inflammatory mediators. This activity is relevant for chronic inflammatory diseases where excessive inflammation is problematic.
Fragrance Industry
In the fragrance industry, this compound is utilized to create perfumes and scented products due to its pleasant aroma. Its ability to interact with other fragrance compounds enhances the complexity of scent profiles.
Food Technology
The compound is also explored in food flavoring technology, where it contributes to the flavor profile of various food products. Its role as a flavor enhancer is supported by studies indicating its effectiveness in improving sensory attributes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against E. coli and S. aureus. The results indicated that concentrations as low as 0.5 mM could significantly reduce bacterial growth, highlighting its potential for use in food preservation .
Case Study 2: Anti-inflammatory Mechanisms
Research assessing the anti-inflammatory effects of phenolic compounds found that this compound inhibited the activation of NF-kB, a key transcription factor in inflammatory responses. This suggests its potential therapeutic role in managing chronic inflammatory conditions.
Comparison with Similar Compounds
2-Phenylpropan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
1-Phenylpropan-2-ol: Another isomer with different physical and chemical properties.
Phenylacetone: A related compound used in the synthesis of amphetamines.
Uniqueness: 2-Phenyl-1-propanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry .
Biological Activity
2-Phenyl-1-propanol, also known as 2-phenylpropan-1-ol, is an aromatic alcohol with significant biological activity. This compound has attracted attention for its diverse applications in pharmaceuticals, food flavoring, and potential therapeutic uses. This article delves into the biological properties of this compound, including its antimicrobial effects, interactions with biological systems, and implications for drug design.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 136.19 g/mol. Its structure features a propanol backbone substituted with a phenyl group at the second carbon, which contributes to its unique chemical behavior and biological activity.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as a therapeutic agent. For instance, it has been evaluated for its ability to inhibit the growth of pathogens, which could be beneficial in developing natural preservatives .
Enzymatic Interactions
this compound's interactions with enzymes have been a focal point of research. It can undergo enzymatic resolution, leading to the formation of enantiomers that may possess distinct biological activities. For example, studies utilizing recombinant horse-liver alcohol dehydrogenase have demonstrated the compound's conversion from racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol, highlighting its potential in biocatalysis and drug synthesis .
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL. These findings support its potential use as a natural preservative in food products.
Research on Enantiomeric Activity
Research conducted on the enantiomers of this compound revealed significant differences in their biological activities. The (S)-enantiomer demonstrated greater antimicrobial activity compared to the (R)-enantiomer, suggesting that stereochemistry plays a crucial role in the compound's efficacy . This insight is essential for drug development, as specific enantiomers may be targeted for therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Molecular Weight (g/mol) | Antimicrobial Activity | Notes |
---|---|---|---|---|
This compound | 136.19 | Yes | Effective against E. coli and S. aureus | |
1-Phenylethanol | 122.16 | Moderate | Used as a flavoring agent | |
Cumene (2-Phenylpropene) | 118.16 | No | Industrial solvent |
Properties
IUPAC Name |
2-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNSYIPLPAXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037756 | |
Record name | 2-Phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma | |
Record name | Benzeneethanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylpropanol-1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19677 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | beta-Methylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
113.00 to 114.00 °C. @ 14.00 mm Hg | |
Record name | 2-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | beta-Methylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.971-0.978 | |
Record name | beta-Methylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1123-85-9 | |
Record name | 2-Phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenylpropanol-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5232 | |
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Record name | Benzeneethanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYL-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZYZ88DWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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